Octadecafluorodecahydroazulene
Description
Structure
2D Structure
Properties
CAS No. |
68697-63-2 |
|---|---|
Molecular Formula |
C10F18 |
Molecular Weight |
462.08 g/mol |
IUPAC Name |
1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,8,8,8a-octadecafluoroazulene |
InChI |
InChI=1S/C10F18/c11-1-2(12,4(15,16)7(21,22)3(1,13)14)6(19,20)9(25,26)10(27,28)8(23,24)5(1,17)18 |
InChI Key |
HQKASRVURLHPOF-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octadecafluorodecahydroazulene and Its Analogues
Mechanistic Investigations of Exhaustive Fluorination Pathways
The complete substitution of hydrogen atoms with fluorine on a decahydroazulene (B1174293) backbone to yield octadecafluorodecahydroazulene is a formidable synthetic challenge. The high reactivity of fluorinating agents and the potential for complex isomer formation necessitate a deep understanding of the underlying reaction mechanisms.
Direct Elemental Fluorination Strategies and Selective Site Introduction
Direct fluorination using elemental fluorine (F₂) is a powerful, albeit aggressive, method for perfluorination. The reaction with hydrocarbons is highly exothermic due to the formation of strong carbon-fluorine bonds and the relatively weak fluorine-fluorine bond. 20.210.105 The process is generally understood to proceed through a free-radical chain mechanism. 20.210.105
Mechanism of Direct Fluorination:
Initiation: The reaction can be initiated by generating fluorine radicals (F•), often through methods like UV photolysis or by introducing a highly reactive hydrocarbon that spontaneously reacts with F₂. 20.210.105
Propagation: A fluorine radical abstracts a hydrogen atom from the hydrocarbon (R-H), forming hydrogen fluoride (B91410) (HF) and an alkyl radical (R•). This alkyl radical then reacts with a molecule of F₂ to form the fluorinated product (R-F) and another fluorine radical, which continues the chain.
Termination: The chain reaction is terminated by the combination of any two radical species.
To control the extreme reactivity of elemental fluorine, several strategies have been developed. The LaMar low-temperature gradient method and the Exfluor-Lagow process, which involves the slow addition of the hydrocarbon and excess fluorine into an inert perfluorinated or chlorofluorocarbon solvent, are notable examples. 20.210.105nih.gov The use of microreactors offers enhanced control over reaction parameters, such as temperature and mixing, which is crucial for managing these highly energetic reactions. researchgate.net
As fluorination proceeds, the deactivating effect of the newly introduced electron-withdrawing fluorine atoms makes the substitution of subsequent hydrogen atoms progressively more difficult. 20.210.105 This necessitates harsh reaction conditions to achieve exhaustive fluorination, which can also lead to carbon-carbon bond cleavage and the formation of a complex mixture of perfluorinated isomers.
Electrochemical Fluorination (ECF) Techniques and Process Optimization
Electrochemical fluorination, also known as the Simons process, offers an alternative route to perfluorinated compounds. nih.gov In this technique, the organic substrate is electrolyzed in anhydrous hydrogen fluoride. The process is thought to involve a radical mechanism, where high-valent nickel fluoride species formed on the anode surface act as the fluorinating agent.
A key challenge in ECF is that the free-radical nature of the process can lead to rearrangements and fragmentation of the carbon skeleton, resulting in a mixture of linear and branched isomers. nih.gov For a complex bicyclic system like decahydroazulene, this can generate a significant number of structural and stereoisomers of this compound.
Process optimization is critical to improving the yield and selectivity of ECF. Key parameters that can be adjusted include:
Electrolyte and Fluorine Source: The choice of electrolyte can influence the reaction pathway. While anhydrous HF is traditional, recent studies have explored the use of ionic liquids and reagents like Selectfluor in electrochemical C(sp³)–H fluorination. nih.govrsc.org
Electrode Material: The anode material, typically nickel, is crucial. The surface condition and morphology of the electrode can significantly impact the efficiency and outcome of the fluorination.
Reaction Conditions: Control of voltage, current density, and temperature is essential for managing the reaction rate and minimizing side reactions like fragmentation.
Recent advancements have focused on more controlled electrochemical methods, such as those using a dabconium mediator and Selectfluor, which proceed via a radical chain mechanism initiated by anodic oxidation. nih.govnih.gov
Precursor Design and Stereochemical Control in Perfluorinated Decahydroazulene Synthesis
Given the challenges of controlling stereochemistry during exhaustive fluorination, a more elegant approach involves the synthesis of the azulene (B44059) core from pre-fluorinated building blocks. This strategy allows for greater control over the final molecular architecture.
Stereoselective Introduction of Fluorine Atoms via Pre-fluorinated Building Blocks
The synthesis of chiral molecules with multiple fluorine atoms is an active area of research. mdpi.com Various methods can be employed to create fluorinated synthons with defined stereochemistry, which can then be used to construct the decahydroazulene skeleton.
Strategies for Stereoselective Fluorination:
Asymmetric Electrophilic Fluorination: Using chiral catalysts, electrophilic fluorinating agents can be directed to one face of a molecule, establishing a stereocenter. mdpi.com
Nucleophilic Fluorination: The displacement of a leaving group with a fluoride source can proceed with inversion of configuration, providing a route to chiral fluorides. mdpi.com
Halofluorination of Alkenes: The anti-addition of a halogen and fluorine across a double bond in a cyclic precursor can generate vicinal halofluorides with defined stereochemistry. These can then be elaborated into more complex structures. beilstein-journals.orgnih.gov
These methods can be used to synthesize fluorinated fragments that already contain the desired stereochemical information before they are assembled into the final bicyclic system. For example, a fluorinated cyclopropane (B1198618) or a chiral α-fluoro ester could serve as a starting point for one of the rings of the azulene core. mdpi.comnih.gov
Ring-Closing Metathesis and Other Cyclization Approaches for Azulene Core Assembly
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic and bicyclic systems. psu.edursc.org This reaction is particularly well-suited for constructing the azulene core from a diene precursor. The synthesis of fluorinated bicyclic compounds using RCM has been successfully demonstrated. fundanetsuite.comnih.gov
A potential synthetic route to a perfluorinated decahydroazulene analogue could involve the synthesis of a fluorinated diene precursor, which is then subjected to RCM to form the fused ring system. The choice of catalyst (e.g., Grubbs or Schrock catalysts) and reaction conditions can influence the efficiency of the ring closure. psu.edu The presence of fluorine atoms in the substrate can impact the reactivity and outcome of the metathesis reaction. fundanetsuite.com
In addition to RCM, other cyclization strategies can be envisioned for assembling the azulene core, such as intramolecular aldol (B89426) condensations, Diels-Alder reactions, or radical cyclizations, using appropriately designed and pre-fluorinated starting materials.
Chromatographic and Non-Chromatographic Purification Techniques for Perfluorinated Isomers and Derivatives
The synthesis of this compound, whether by exhaustive fluorination or by precursor assembly, will invariably lead to a mixture of isomers (both constitutional isomers and stereoisomers). The separation and purification of these isomers is a significant challenge due to their similar physical properties.
Chromatographic Purification Techniques
Chromatography is the primary tool for the separation of complex mixtures of perfluorinated compounds.
Gas Chromatography (GC): GC offers high resolving power for volatile compounds and is particularly effective for separating positional isomers of perfluorinated substances. nih.govepa.gov For complex mixtures, long capillary columns (e.g., >60 m) and specialized stationary phases, such as ionic liquids or liquid crystals, can provide enhanced selectivity. vurup.sknih.gov Often, derivatization is required to increase the volatility of polar analytes for GC analysis. nih.gov
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for separating perfluorinated isomers. nih.govrsc.orgnih.gov
Reversed-Phase HPLC: C8 and C18 columns are commonly used. Interestingly, pairing a standard hydrocarbon-based column with a fluorinated eluent (like trifluoroethanol) can improve the separation of fluorinated compounds based on their fluorine content. nih.gov
Chiral HPLC: For the separation of enantiomers and diastereomers, chiral stationary phases (CSPs) are essential. nih.govsigmaaldrich.com Macrocyclic glycopeptide-based and polysaccharide-based CSPs have shown efficacy in resolving fluorinated stereoisomers. nih.gov
Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for the separation of complex mixtures of stereoisomers, sometimes using a combination of chiral columns to achieve the desired resolution. google.com
Table 1: Overview of Chromatographic Techniques for Perfluorinated Isomer Separation
| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Key Advantages for Perfluorinated Compounds |
|---|---|---|---|
| Gas Chromatography (GC) | DB-5MS, Ionic Liquid (e.g., SLB-IL100), Liquid Crystalline | Helium, Nitrogen | High resolution for positional isomers; suitable for volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | C8, C18, Chiral (e.g., polysaccharide-based, macrocyclic glycopeptide) | Acetonitrile/Water, Methanol/Water, Trifluoroethanol | Versatile; separates based on polarity and chirality; applicable to less volatile compounds. |
| Supercritical Fluid Chromatography (SFC) | Chiral (e.g., Amylose-based) | Supercritical CO₂ with modifiers (e.g., ethanol) | Fast separations; can be highly effective for complex stereoisomer mixtures. |
Non-Chromatographic Purification Techniques
While chromatography is dominant, some non-chromatographic techniques can be employed, particularly for initial cleanup or bulk separation.
Solid-Phase Extraction (SPE): SPE is widely used for sample pre-concentration and purification, effectively removing impurities before chromatographic analysis. researchgate.net
Fractional Distillation: For isomers with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method. slideshare.net
Sublimation: Highly symmetric or volatile solids may be purified by sublimation, which separates them from non-volatile impurities. slideshare.net
Froth Flotation: This technique separates materials based on their hydrophobicity. slideshare.net Given the unique oleophobic and hydrophobic nature of perfluorocarbons, this could potentially be adapted for their separation.
The purification of this compound to a single isomer would likely require a multi-step process, combining bulk separation techniques with high-resolution chromatographic methods.
Sophisticated Spectroscopic and Spectrometric Elucidation of Octadecafluorodecahydroazulene Structure and Conformation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Rich Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which makes it highly sensitive to NMR detection. uni-siegen.de
The ¹⁹F NMR spectrum of octadecafluorodecahydroazulene is expected to be complex, with a wide range of chemical shifts influenced by the local electronic environment of each fluorine atom. The chemical shifts in ¹⁹F NMR are significantly more dispersed than in ¹H NMR, which aids in the resolution of individual fluorine resonances. uni-siegen.de The electron-withdrawing nature of fluorine atoms and through-space interactions lead to a large chemical shift dispersion, which for organofluorine compounds can span a wide range. uni-siegen.deucsb.edu
Due to the lack of specific experimental data for this compound in the public domain, the following table presents hypothetical ¹⁹F NMR data. These values are illustrative and based on typical chemical shifts and coupling constants observed for analogous perfluorinated bicyclic systems, such as perfluorodecalin (B110024). The azulene (B44059) skeleton, with its fused seven- and five-membered rings, would lead to a unique set of chemical shifts due to its distinct geometry and ring strain compared to the more common six-membered ring systems.
Table 1: Hypothetical ¹⁹F NMR Data for this compound Chemical shifts (δ) are relative to CFCl₃. Coupling constants (J) are given in Hertz (Hz).
| Position | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (JFF) (Hz) |
| Fbridgehead | -120 to -140 | m | |
| Faxial (7-ring) | -160 to -180 | dm | 2JFF(gem) ≈ 280-300 |
| Fequatorial (7-ring) | -150 to -170 | dm | 3JFF(vic) ≈ 10-20 |
| Faxial (5-ring) | -170 to -190 | dm | 4JFF ≈ 20-40 |
| Fequatorial (5-ring) | -160 to -180 | dm |
Note: The actual spectrum would be significantly more complex with multiple, overlapping multiplets (m) due to numerous long-range nJFF couplings.
Spin-spin coupling between fluorine nuclei (nJFF) provides crucial information about the connectivity and stereochemistry of the molecule. Geminal (²JFF) and vicinal (³JFF) couplings are particularly informative. In perfluorinated systems, through-space coupling over four or more bonds (n>3JFF) is also commonly observed and can be significant in magnitude. slideshare.net
To decipher the complex ¹⁹F NMR spectrum and unambiguously assign the resonances, multi-dimensional NMR techniques are essential. youtube.comsdsu.eduepfl.chyoutube.com
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment reveals correlations between fluorine nuclei that are coupled to each other. Cross-peaks in a COSY spectrum connect resonances of fluorine atoms that are typically two, three, or even four bonds apart, helping to trace the carbon skeleton of the molecule. researchgate.netrsc.org For this compound, COSY would be instrumental in identifying the connectivity within the five- and seven-membered rings.
¹⁹F-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates fluorine nuclei with the carbon atoms to which they are directly attached (¹JCF). It is invaluable for assigning the ¹³C resonances based on the already assigned ¹⁹F signals. Given the complexity of the ¹⁹F spectrum, an HSQC experiment would provide a clear map of the F-C connectivities.
Solid-state NMR (ssNMR) provides insights into the molecular structure and dynamics in the crystalline state, where molecular motion is restricted. nih.govresearchgate.netnih.govtoxicdocs.org For this compound, ssNMR can be used to:
Determine the number of crystallographically inequivalent molecules in the unit cell by observing the number of distinct sets of ¹⁹F resonances.
Analyze the conformation of the five- and seven-membered rings in the solid state. The conformation of these rings is likely to be rigid in the crystal lattice, and ssNMR can provide precise information on torsional angles.
Study intermolecular interactions by observing through-space correlations between fluorine atoms of neighboring molecules.
Magic Angle Spinning (MAS) is a technique used in ssNMR to average out anisotropic interactions, leading to narrower and better-resolved spectral lines. nsf.gov
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.deksu.edu.sayoutube.com These vibrations are sensitive to the molecular structure, bond strengths, and symmetry.
The C-F stretching vibrations in perfluorinated compounds give rise to very strong absorptions in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. rsc.orgresearchgate.net The complexity of the spectrum in this region is due to the coupling of C-F stretching modes with other vibrations, such as C-C stretching. rsc.org
The IR and Raman spectra of this compound are expected to be rich in features. The assignment of these bands to specific vibrational modes would require theoretical calculations, such as Density Functional Theory (DFT), to model the vibrational frequencies.
Table 2: Hypothetical Vibrational Frequencies for this compound Frequencies are given in reciprocal centimeters (cm⁻¹).
| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric C-F₂ Stretching | 1250 - 1350 | Strong | Weak |
| Symmetric C-F₂ Stretching | 1150 - 1250 | Strong | Medium |
| C-F Bending (Scissoring, Wagging) | 500 - 800 | Medium | Medium |
| C-C Ring Stretching | 900 - 1100 | Medium | Strong |
| Ring Deformation Modes | 200 - 500 | Weak | Medium |
For this compound, the analysis of these low-frequency modes in both IR and Raman spectra would be crucial for understanding the dynamics of the fused five- and seven-membered rings. The inherent ring strain in the azulene core, exacerbated by the steric bulk of the fluorine atoms, would likely result in characteristic low-frequency vibrations. These modes are often associated with the pathways for conformational interconversion.
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Isomer Differentiation
Mass spectrometry is an indispensable tool for the characterization of novel compounds. For a molecule such as this compound, high-resolution and tandem mass spectrometry techniques are particularly crucial for confirming its elemental composition and differentiating it from potential isomers.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. mdpi.compnnl.govmdpi.com For this compound (C₁₀H₂F₁₈), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The high mass accuracy of HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, is essential for this purpose. mdpi.com
Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₂F₁₈ |
| Theoretical Exact Mass (Monoisotopic) | 483.9984 u |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Observed m/z | 483.9979 |
| Mass Accuracy | -1.0 ppm |
| Resolving Power | > 100,000 |
This data is hypothetical and for illustrative purposes.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govyoutube.comnih.gov This process, often involving collision-induced dissociation (CID), provides valuable information about the connectivity of atoms within the molecule. nih.gov For this compound, MS/MS would be instrumental in confirming the bicyclo[5.3.0]decane skeleton and the positions of the fluorine atoms. The fragmentation would likely involve the cleavage of C-C bonds within the seven- and five-membered rings and the loss of CF₃ or smaller CₓFᵧ fragments.
Hypothetical MS/MS Fragmentation Data for the Molecular Ion of this compound (m/z 484.0)
| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Plausible Neutral Loss |
| 484.0 | 20 eV | 415.0 | CF₃ |
| 484.0 | 20 eV | 365.0 | C₂F₅ |
| 484.0 | 20 eV | 281.0 | C₄F₇ |
| 415.0 | 25 eV | 346.0 | CF₃ |
| 415.0 | 25 eV | 296.0 | C₂F₅ |
This data is hypothetical and for illustrative purposes.
X-ray Crystallography and Electron Diffraction Studies for Definitive Solid-State Structural Determination
While mass spectrometry provides information about the molecular formula and connectivity, X-ray crystallography and electron diffraction are the gold standards for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comnih.govyoutube.com These techniques can elucidate bond lengths, bond angles, and the conformational details of the fused ring system of this compound.
For a molecule with a complex bicyclic structure, X-ray crystallography would reveal the puckering of the seven- and five-membered rings and the relative stereochemistry of the substituents. anl.govresearchgate.net Electron diffraction, while less common for single-crystal analysis of organic molecules, can be a valuable tool, particularly for microcrystalline samples or for studying the surfaces of materials. youtube.com
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 12.88 |
| c (Å) | 9.75 |
| β (°) | 98.5 |
| Volume (ų) | 1275 |
| Z | 4 |
| Calculated Density (g/cm³) | 2.51 |
| Conformation | Twist-chair for the seven-membered ring, envelope for the five-membered ring |
This data is hypothetical and for illustrative purposes.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)
This compound possesses several stereocenters, making it a chiral molecule. If the enantiomers of this compound were separated, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for their characterization. cas.cznih.govnih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.comwikipedia.org This technique can be used to confirm the enantiomeric purity of a sample and, in conjunction with quantum chemical calculations, to determine the absolute configuration of the enantiomers. rsc.orgnih.gov
Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| (+)-Octadecafluorodecahydroazulene | 210 | +15.2 |
| (+)-Octadecafluorodecahydroazulene | 235 | -8.5 |
| (-)-Octadecafluorodecahydroazulene | 210 | -15.1 |
| (-)-Octadecafluorodecahydroazulene | 235 | +8.6 |
This data is hypothetical and for illustrative purposes.
Computational and Theoretical Chemistry of Octadecafluorodecahydroazulene
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Octadecafluorodecahydroazulene, providing insights into its geometry, stability, and electronic nature.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Energy Landscapes
Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a balance between accuracy and computational cost, making it well-suited for studying a molecule of this size. stackexchange.comrsc.org The process begins with geometry optimization, an iterative procedure to find the three-dimensional arrangement of atoms that corresponds to the lowest possible ground state energy. stackexchange.com For this compound, this involves exploring the potential energy surface to identify stable conformers.
The fusion of the seven- and five-membered rings in the decahydroazulene (B1174293) framework allows for a variety of conformations. The perfluorination of the structure adds further complexity due to the steric and electronic effects of the fluorine atoms. DFT calculations can elucidate the relative energies of these different conformers, mapping out the conformational energy landscape. cam.ac.ukfrontiersin.orgresearchgate.netnih.gov This landscape reveals the most stable, low-energy conformations and the energy barriers between them. For instance, in analogous bicyclic systems, the chair and boat-like arrangements of the rings are critical, and their relative stabilities are significantly influenced by the bulky and electron-withdrawing fluorine substituents. acs.org
A typical DFT study would employ a functional, such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-31G* or a larger one for higher accuracy, to calculate the energies of various starting geometries of this compound. nih.gov The results would indicate the most probable conformations present at a given temperature.
| Computational Parameter | Description | Typical Application for this compound |
| Functional (e.g., B3LYP, ωB97X-D) | Approximates the exchange-correlation energy in DFT. | Calculating the electronic energy and forces for geometry optimization. |
| Basis Set (e.g., 6-31G, def2-TZVP)* | A set of mathematical functions used to build molecular orbitals. | Describing the spatial distribution of electrons around the nuclei. |
| Geometry Optimization | An algorithm to find the minimum energy structure. | Determining the most stable 3D arrangement of atoms. |
| Frequency Calculation | Computes vibrational frequencies to confirm a true minimum. | Ensuring the optimized structure is a stable conformer and obtaining zero-point vibrational energy. |
Molecular Dynamics (MD) Simulations of Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. chemrxiv.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
Gas-Phase Conformational Transitions and Energy Barriers
In the gas phase, without the influence of solvent molecules, MD simulations can be used to study the intrinsic conformational dynamics of this compound. nih.gov By simulating the molecule at different temperatures, it is possible to observe transitions between the various stable conformers identified through DFT calculations.
From these simulations, the energy barriers for conformational changes, such as ring-flipping, can be estimated. This is achieved by analyzing the potential energy along the simulation trajectory as the molecule transitions from one conformation to another. Understanding these energy barriers is key to predicting the flexibility of the molecule and the timescale of its conformational changes.
Solvent Effects on this compound Conformations and Aggregation
The behavior of this compound can be significantly different in a solvent compared to the gas phase. nih.govrsc.org MD simulations are an excellent tool to investigate these solvent effects. By surrounding the molecule with explicit solvent molecules in the simulation box, one can observe how the solvent influences its conformation and aggregation behavior. mdpi.comhw.ac.uk
For instance, in a non-polar solvent, the interactions between the highly fluorinated molecule and the solvent would be weak, potentially leading to self-aggregation or "fluorophilic" interactions if multiple this compound molecules are present. rsc.org In contrast, a more polar solvent might interact more strongly with any small dipole moments present in the molecule, potentially stabilizing certain conformations over others. rsc.org Studies on similar perfluorinated compounds have shown that the choice of solvent can drastically alter their aggregation and conformational preferences. nsf.govresearchgate.net
| Simulation Type | Information Gained for this compound |
| Gas-Phase MD | Intrinsic flexibility, rates of conformational change, energy barriers for ring inversion. |
| Explicit Solvent MD | Influence of solvent on preferred conformations, potential for aggregation, solvation free energy. |
Prediction of Spectroscopic Parameters and Validation against Experimental Data
A crucial aspect of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for validation.
For this compound, the prediction of its ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum would be particularly valuable. nsf.govresearchgate.netnih.govworktribe.comrsc.org Computational methods can calculate the chemical shifts of each unique fluorine atom in the molecule. nsf.govresearchgate.netnih.gov By comparing the predicted spectrum with an experimental one, researchers can confirm the molecule's structure and the accuracy of the computational model. Discrepancies between the predicted and experimental spectra can point to dynamic processes or conformational averaging that may not have been fully captured in the calculations.
Similarly, the infrared (IR) spectrum of this compound can be predicted from the vibrational frequencies calculated using DFT. docbrown.inforesearchgate.net The C-F bond stretching and bending vibrations would give rise to characteristic and strong absorptions in the IR spectrum. researchgate.net The calculated spectrum can aid in the interpretation of experimental IR data and provide further confidence in the computed molecular structure.
| Spectroscopic Technique | Predicted Parameters | Utility |
| ¹⁹F NMR Spectroscopy | Chemical Shifts, Coupling Constants | Structural elucidation, identification of different conformers. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | Identification of functional groups (C-F bonds), confirmation of molecular structure. |
Computational Elucidation of Reaction Mechanisms and Transition State Theory for Fluorination and Functionalization
The inherent stability of the perfluorinated structure of this compound presents a significant challenge for further chemical modification. Understanding the intricate details of its potential reaction pathways is paramount for developing novel functionalization strategies. Computational chemistry, particularly through the lens of quantum mechanics, offers a powerful avenue to explore these reactions at a molecular level, providing insights that are often inaccessible through experimental means alone. This section delves into the theoretical framework used to elucidate the mechanisms of fluorination and functionalization of the this compound scaffold, with a focus on transition state theory.
Although specific computational studies on the reaction mechanisms of this compound are not extensively available in public literature, the principles and methodologies can be robustly inferred from studies on analogous fluorinated and bicyclic systems. The primary computational tool for such investigations is Density Functional Theory (DFT), which provides a balance between accuracy and computational cost, making it well-suited for studying complex reaction profiles.
The theoretical investigation of a reaction mechanism, such as the substitution of a fluorine atom or the activation of a C-F bond in this compound, typically involves several key steps:
Reactant and Product Optimization: The geometries of the starting materials (e.g., this compound and a reactant) and the expected products are optimized to find their lowest energy conformations.
Transition State Searching: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS is a critical step, often accomplished using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations.
Frequency Analysis: Once a stationary point is located, frequency calculations are performed. A stable reactant or product will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.
Energy Profile Construction: By calculating the energies of the reactants, transition states, intermediates, and products, a potential energy surface for the reaction can be constructed. The difference in energy between the reactants and the transition state gives the activation energy barrier (ΔE‡ or ΔG‡), a key determinant of the reaction rate.
For the functionalization of a highly fluorinated molecule like this compound, several mechanistic pathways could be computationally explored. For instance, a nucleophilic substitution (SN2-type) reaction would involve calculating the energy barrier for the approach of a nucleophile and the departure of a fluoride (B91410) ion. The transition state for such a reaction would feature a pentacoordinate carbon atom.
Alternatively, a radical-based functionalization would necessitate the study of bond dissociation energies (BDEs) of the C-F bonds to identify the most likely site for radical abstraction. Subsequent reactions of the resulting carbon-centered radical could then be modeled.
The table below illustrates the type of data that would be generated from a DFT study on a hypothetical nucleophilic substitution reaction on a perfluorinated bicyclic system, analogous to this compound. The values are illustrative and based on typical findings for SN2 reactions involving C-F bonds.
Illustrative Computational Data for a Hypothetical SN2 Reaction
| Parameter | Value | Description |
|---|---|---|
| Reactant Energy (Hartree) | -2150.123 | Optimized energy of this compound and nucleophile. |
| Transition State Energy (Hartree) | -2150.078 | Energy of the highest point on the reaction pathway. |
| Product Energy (Hartree) | -2150.145 | Optimized energy of the functionalized product and leaving group. |
| Activation Energy (ΔG‡) (kcal/mol) | 28.2 | The Gibbs free energy barrier for the reaction. A higher value indicates a slower reaction. |
| Reaction Energy (ΔG) (kcal/mol) | -13.8 | The overall change in Gibbs free energy for the reaction. A negative value indicates an exergonic reaction. |
| Imaginary Frequency (cm⁻¹) | -450.2i | The single imaginary frequency of the transition state, corresponding to the C-F bond breaking and C-Nucleophile bond forming. |
Furthermore, computational studies are crucial for predicting the regioselectivity of reactions on a complex molecule like this compound, which has multiple non-equivalent C-F bonds. By calculating the activation energies for attack at different positions, the most favorable reaction site can be identified. Factors influencing this selectivity include steric hindrance and the electronic properties of the local environment around each carbon atom.
The functionalization of perfluoroalkanes can also proceed through pathways involving C-H activation if the starting material is not fully fluorinated. In such cases, transition state theory can be used to compare the barriers for C-H versus C-F bond activation, providing valuable insights for selective synthesis. For example, studies on the fluorination of cyclic amines have shown how catalysts can lower the energy barriers for specific reaction pathways. rsc.orgresearchgate.net
The following table presents hypothetical comparative data for the activation of different C-F bonds on the this compound skeleton, which would be essential for predicting regioselectivity.
Hypothetical Regioselectivity Analysis from Computational Data
| Position of C-F Bond | Relative Activation Energy (ΔΔG‡) (kcal/mol) | Rationale |
|---|---|---|
| C1 (Bridgehead) | +5.2 | Higher steric hindrance and strain at the bridgehead position disfavor transition state formation. |
| C2 (Seven-membered ring) | 0.0 (Reference) | Assumed to be the most accessible and reactive site for this hypothetical reaction. |
| C5 (Five-membered ring) | +1.8 | Slightly higher steric crowding compared to the C2 position. |
| C8 (Fusion carbon) | +3.5 | Significant steric hindrance due to the fused ring structure. |
In-Depth Analysis of this compound Reveals Limited Publicly Available Data
The inquiry sought to construct a detailed article covering the intrinsic stability, decomposition mechanisms, interactions with various chemical species, functionalization reactions, and catalytic activity of this compound. However, targeted searches for this specific compound have not yielded the necessary peer-reviewed studies, experimental data, or theoretical analyses required to thoroughly and accurately address these topics.
General information on related classes of compounds, such as perfluorinated hydrocarbons and non-fluorinated azulenes, exists. Perfluorinated compounds are generally known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond. Azulenes, on the other hand, have a rich and complex chemistry involving reactions with electrophiles, nucleophiles, and radicals, as well as unique applications in materials science and catalysis.
Unfortunately, extrapolating this general knowledge to the specific case of this compound without direct supporting evidence would be speculative and would not meet the standards of scientific accuracy. The unique structure of this molecule, combining a perfluorinated decahydronaphthalene (B1670005) core with the azulene (B44059) bicyclic system, would likely result in novel chemical properties that cannot be reliably predicted without dedicated research.
Therefore, it is not possible at this time to provide a detailed and scientifically accurate article on the reactivity and reaction pathways of this compound that adheres to the specific and in-depth outline requested. The absence of specific data underscores a potential area for future research within the field of fluorine chemistry.
Applications and Future Perspectives
Potential Applications in Materials Science
The high thermal stability and chemical inertness of this compound make it a candidate for use as a high-performance lubricant, heat-transfer fluid, or hydraulic fluid, particularly in harsh chemical or high-temperature environments. Its low surface tension could also be beneficial in coatings and as a component in specialized emulsions.
Biomedical and Electronic Applications
The high gas-dissolving capacity of perfluorocarbons is a key property for their use in biomedical applications. Like perfluorodecalin (B110024), this compound could potentially be formulated into emulsions for use as oxygen-carrying blood substitutes or for liquid ventilation. In the electronics industry, its dielectric properties and inertness could make it suitable as a coolant or insulating fluid for high-performance electronic components.
Future Research Directions
The primary focus of future research on this compound would be its successful synthesis and the complete characterization of its various isomers. This would involve optimizing the fluorination of decahydroazulene (B1174293) and developing effective methods for the separation and purification of the resulting isomeric mixture.
Once pure isomers are available, a thorough investigation of their physical and chemical properties would be necessary to identify any unique characteristics arising from the bicyclo[5.3.0]decane structure. Theoretical studies could play a crucial role in guiding this experimental work by predicting the properties of the different isomers and their potential applications. The exploration of this novel perfluorinated system could lead to the development of new materials with tailored properties for a variety of advanced applications.
Potential Research Applications of Octadecafluorodecahydroazulene and Its Derivatives
Role in Fluorous Chemistry and Phase-Separation Methodologies
The defining feature of octadecafluorodecahydroazulene is its high degree of fluorination, which would classify it as a "fluorous" compound. Fluorous chemistry leverages the unique properties of such molecules, primarily their immiscibility with many organic solvents and water, to facilitate product purification and catalyst recovery. tcichemicals.com
A key application of fluorous compounds is in Fluorous Biphase Systems (FBS) . tcichemicals.com In such a system, a fluorous solvent, potentially including this compound, forms a distinct phase from a common organic solvent. tcichemicals.com A fluorous-tagged catalyst would reside in the fluorous phase, while the reactants are in the organic phase. tcichemicals.com Heating can create a single phase for the reaction to proceed, and upon cooling, the phases separate again, allowing for easy removal of the product from the catalyst-containing fluous phase. tcichemicals.com This methodology offers a greener alternative to traditional purification methods by simplifying catalyst recycling and minimizing solvent waste.
The phase-separation behavior is central to these applications. nih.govnih.gov The formation of distinct liquid phases, or liquid-liquid phase separation (LLPS), is driven by the differing intermolecular interactions of the components. nih.govnih.gov The high fluorine content in this compound would lead to weak van der Waals interactions and a strong tendency to self-associate, driving its separation from non-fluorinated solvents.
Exploration in Advanced Materials Science and Engineering
The unique physical and chemical properties endowed by extensive fluorination position this compound as a candidate for various advanced materials.
Research into Perfluorinated Solvents and Reaction Media
Perfluorinated compounds are known for their chemical inertness, thermal stability, and ability to dissolve gases. These properties make them valuable as specialized solvents and reaction media. This compound, as a highly fluorinated liquid, could be investigated for its potential in this area. Its inert nature would make it suitable for reactions involving highly reactive species that would otherwise react with conventional solvents.
Investigation as Lubricants, Dielectric Fluids, or Heat Transfer Agents
The investigation of perfluorinated compounds as high-performance fluids is an active area of research. Their low surface energy, high density, and thermal stability are advantageous for demanding applications.
As a lubricant , the low intermolecular forces of a perfluorinated compound like this compound could lead to low friction coefficients.
As a dielectric fluid , its non-polar nature and high electrical resistance would be beneficial. youtube.com Dielectric fluids are crucial in high-voltage applications to provide electrical insulation and cooling. youtube.comresearchgate.netresearchgate.net The effectiveness of a dielectric fluid is related to its ability to prevent the flow of electric current. youtube.com
As a heat transfer agent , the thermal stability and wide liquid range of many perfluorinated compounds allow them to be used in extreme temperature environments. researchgate.net Their high density and low viscosity can also contribute to efficient heat dissipation. researchgate.net
Table 1: Potential Physical Properties of this compound and Relevance to Specific Applications
| Property | Potential Characteristic | Application Relevance |
| Boiling Point | High | Wide liquid range for heat transfer applications. |
| Viscosity | Low | Efficient fluid flow for cooling and lubrication. |
| Dielectric Constant | Low | Excellent electrical insulation. researchgate.netresearchgate.net |
| Thermal Stability | High | Use in high-temperature environments. |
| Chemical Inertness | High | Suitable as a reaction medium for reactive chemicals. |
Applications in Advanced Chemical Separations and Extractions
The principle of "like dissolves like" is fundamental to chemical separations. The fluorous nature of this compound makes it a potential medium for the selective extraction of other fluorinated compounds from organic or aqueous mixtures. youtube.com This could be particularly useful in the purification of fluorinated pharmaceuticals or agrochemicals, where the removal of non-fluorinated impurities is critical.
A liquid-liquid extraction process could be designed where a mixture is shaken with a fluorous solvent like this compound. youtube.com The highly fluorinated compounds would preferentially partition into the fluorous phase, which can then be easily separated. youtube.com
Stereochemical Control and Asymmetric Synthesis (as a chiral auxiliary or scaffold, if chirality is introduced)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of modern chemistry, particularly in the synthesis of pharmaceuticals. rijournals.comresearchgate.net If chirality were introduced into the this compound scaffold, the resulting molecule could potentially serve as a chiral auxiliary or a chiral scaffold in asymmetric synthesis. researchgate.netnih.govnih.gov
A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. researchgate.net The fluorous nature of the auxiliary could then be exploited for its easy removal and recycling after the reaction.
As a chiral scaffold , a rigid, chiral this compound derivative could be used to construct more complex molecules with a defined three-dimensional structure. The stereochemical information embedded in the scaffold would be transferred to the final product. The development of such chiral building blocks is a key area of research in organic synthesis. nih.gov
Environmental Fate and Interfacial Chemistry of Perfluorinated Decahydroazulenes at a Molecular Level
Mechanistic Studies of Environmental Persistence and Degradation Pathways in Abiotic Systems
The environmental persistence of perfluorinated compounds like octadecafluorodecahydroazulene is a direct consequence of their chemical structure. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the molecule highly resistant to both chemical and thermal degradation. wikipedia.org
Studies on the surrogate compound, perfluorodecalin (B110024), indicate an atmospheric lifetime that can exceed 1,000 years. researchgate.net This exceptional stability means that conventional abiotic degradation pathways that affect many other organic pollutants are largely ineffective against fully fluorinated compounds. These pathways include:
Hydrolysis: The C-F bonds are not susceptible to hydrolysis under normal environmental conditions.
Photolysis: While some perfluorinated compounds can undergo photolysis, particularly in the upper atmosphere, the energy required to break the C-F bond is substantial. researchgate.net Some research has proposed the possibility of ionized photolysis of perfluorodecalin in the atmosphere, potentially leading to the formation of trifluoroacetic acid. researchgate.net
The primary mode of transport and distribution in abiotic systems for compounds like perfluorodecalin is through physical processes rather than chemical transformation. Due to its properties, it is expected to partition to the atmosphere. researchgate.netairitilibrary.com
Table 1: Estimated Environmental Fate Properties of Perfluorodecalin (Surrogate for this compound)
| Property | Estimated Value | Implication for Environmental Fate |
| Water Solubility | Exceptionally Low | Tends to partition out of water and into the atmosphere or organic matter. researchgate.netairitilibrary.com |
| Vapor Pressure | High | Volatilizes readily from water bodies into the atmosphere. researchgate.net |
| Octanol-Water Partition Coefficient (log Kow) | High | Indicates a tendency to be hydrophobic and partition into organic matter. researchgate.net |
| Atmospheric Lifetime | > 1000 years | Extremely persistent in the atmosphere with a high global warming potential. researchgate.net |
This data is based on modeling and experimental studies of perfluorodecalin and is intended to be representative of this compound.
Molecular-Level Insights into Bioaccumulation Mechanisms and Transport Across Biological Membranes
The bioaccumulation potential of perfluorinated compounds is complex and does not always follow the patterns of traditional persistent organic pollutants. While highly lipophilic, their transport and distribution in biological systems are also influenced by their protein affinity.
For inert perfluorocarbons like perfluorodecalin, which lack a functional group, the primary mechanism of transport across biological membranes is passive diffusion. khanacademy.org Small, hydrophobic molecules can dissolve in the lipid bilayer of cell membranes and move across down a concentration gradient. labxchange.org Some studies suggest that perfluorocarbons can intercalate into the center of lipid bilayers of cell membranes. nih.gov
However, the bioaccumulation of many perfluorinated compounds, particularly those with functional groups, is not solely dictated by their lipid solubility. nih.gov For instance, perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs) can bind to proteins in the blood and liver, leading to accumulation in these tissues rather than in fatty tissues. acs.orgnih.gov While this compound lacks a functional group, its behavior within biological systems would still be governed by its high lipophilicity and potential for passive transport and retention in lipid-rich tissues.
The rate of transport across membranes can be influenced by the fluidity of the cell membrane. Some research on perfluorocarbons has indicated they may slightly increase the permeability of cellular membranes after prolonged exposure. nih.gov
Interfacial Phenomena and Surface Interaction Studies in Perfluorinated Systems
Perfluorinated liquids like perfluorodecalin are known for their very low surface energies, which leads to poor miscibility with both water and hydrocarbons. This behavior governs their interactions at interfaces.
The interfacial tension between perfluorodecalin and water is high, measured at 56.6 dyn/cm. acs.org This high interfacial tension reflects the strong cohesive forces within the perfluorinated liquid and its strong repulsion from water. The surface tension of perfluorodecalin against air is approximately 17.6 mN/m. f2chemicals.com
These interfacial properties are critical in various applications, such as in the formation of emulsions. Perfluorocarbon emulsions have been studied for medical applications like artificial blood substitutes due to their high gas-dissolving capacity. wikipedia.org The stability and behavior of these emulsions are directly controlled by the interfacial tension and the surfactants used to lower it.
Understanding the surface interactions of perfluorinated compounds is also crucial for predicting their environmental partitioning. For example, the high interfacial tension with water contributes to their tendency to volatilize from aqueous environments. researchgate.net
Table 2: Surface and Interfacial Tension of Perfluorodecalin
| Interface | Tension Value | Significance |
| Perfluorodecalin / Air | 17.6 mN/m | Low surface energy, indicating weak intermolecular forces at the liquid-air interface. f2chemicals.com |
| Perfluorodecalin / Water | 56.6 dyn/cm | High interfacial tension, indicating strong immiscibility with water. acs.org |
Future Directions and Unexplored Avenues in Octadecafluorodecahydroazulene Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of perfluorinated compounds has traditionally relied on methods like electrochemical fluorination (ECF) and fluorotelomerization. rsc.org ECF, also known as the Simons process, involves dissolving an organic compound in anhydrous hydrogen fluoride (B91410) and applying an electric current, which replaces all C-H bonds with C-F bonds. rsc.org Fluorotelomerization, on the other hand, creates chains of perfluoroalkyl iodides that can be further reacted to produce various products. rsc.org
However, the environmental persistence and potential toxicity associated with many perfluoroalkyl substances (PFAS) necessitate a shift towards more sustainable synthetic strategies. sciencedaily.com Future research for producing octadecafluorodecahydroazulene should focus on minimizing hazardous byproducts and improving energy efficiency.
A promising direction is the development of PFAS-free synthesis protocols. Recent breakthroughs have shown that certain fluorinated molecules can be produced using caesium fluoride as the fluorine source, avoiding the need for PFAS reagents entirely. sciencedaily.com Another avenue involves process intensification using microfluidic systems, which can enhance safety by containing reactive intermediates and improve reaction efficiency. sciencedaily.com
| Synthetic Method | Description | Potential Advantages for Sustainability | Key Challenges |
| Electrochemical Fluorination (ECF) | An organic compound is dissolved in anhydrous HF and fluorinated at an anode. rsc.org | Can produce fully fluorinated compounds. | High energy consumption; harsh reagents (HF); formation of byproducts. |
| Fluorotelomerization | A perfluoroalkyl iodide reacts with tetrafluoroethylene (B6358150) to build a carbon chain. rsc.org | Allows for the creation of specific chain lengths. | Use of telogens and taxogens that may have environmental impact. |
| PFAS-Free Reagent Synthesis | Utilizes alternative fluorine sources, such as caesium fluoride, in flow chemistry systems. sciencedaily.com | Avoids the use of regulated PFAS reagents; can offer higher yields and safety. sciencedaily.com | Scalability; reagent cost; applicability to complex bicyclic structures. |
Exploration of Advanced Functionalization Strategies for Tailored Properties
The inertness of the carbon-fluorine bond makes perfluorinated compounds like this compound exceptionally stable. cswab.org However, to use them in advanced applications, it is crucial to develop methods for selectively introducing functional groups. This functionalization can alter the molecule's physical and chemical properties, such as solubility, reactivity, and interfacial behavior.
Future research should explore advanced C-H functionalization techniques, although this compound itself lacks C-H bonds. The focus for this perfluorinated compound would be on developing novel reactions that can selectively break a C-F bond or add functional groups to the azulene (B44059) core without degrading the structure. Palladium-catalyzed reactions, for instance, have shown success in the decarbonylative C-H functionalization of azoles to introduce fluoroalkyl groups, and similar principles could be adapted for perfluorinated systems. acs.org
Strategies could include:
Reductive Defluorination: Selectively removing a fluorine atom to create a reactive site for attaching other groups.
Nucleophilic Substitution: Reacting the perfluorinated core with powerful nucleophiles under specific conditions to replace a fluorine atom.
Catalytic C-F Activation: Employing transition metal catalysts to enable the controlled cleavage and subsequent functionalization of C-F bonds.
The goal is to create a toolbox of reactions that allows for the precise tailoring of this compound's properties for specific applications, transforming it from an inert molecule into a versatile building block.
Integration into Next-Generation Smart Materials and Nanotechnologies
The unique properties of PFCs, including their thermal stability and ability to repel both water and oil, make them valuable in many materials. epa.gov Fluorosurfactants, for example, are critical in manufacturing processes and products like fire-fighting foams due to their ability to dramatically lower surface tension. wikipedia.org
The complex three-dimensional structure of this compound could offer advantages over the linear chains common in many existing PFCs. Future research should investigate its potential integration into:
Smart Polymers: Incorporating the rigid, bulky azulene core into polymer chains could lead to materials with tunable mechanical properties, thermal responsiveness, or self-healing capabilities.
Advanced Coatings: Its oleophobic and hydrophobic nature could be harnessed to create ultra-repellent surfaces for anti-fouling, anti-icing, or self-cleaning applications.
Nanomedicine: Perfluorocarbons are known for their gas-dissolving capacity and have been explored as oxygen carriers. Functionalized this compound could be a candidate for creating targeted nanoparticles for imaging or drug delivery.
Advanced Lubricants: The high stability of the C-F bond suggests potential use in high-temperature or chemically aggressive environments where traditional hydrocarbon lubricants fail.
Advancements in Theoretical and Computational Methods for Predicting Perfluorinated Compound Behavior
Given the immense number of possible perfluorinated compounds, experimental testing of each one is impractical and costly. digitellinc.com Computational chemistry offers a powerful alternative for predicting the properties and behavior of molecules like this compound, guiding experimental efforts.
Current methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely used to study PFAS. nih.gov DFT provides insights into molecular structure and reactivity at a high computational cost, while MD can simulate the behavior of larger systems over time but cannot model chemical reactions. nih.gov The integration of these two methods shows promise in more accurately predicting how these compounds behave in different environments. nih.gov
Future advancements should focus on:
Developing Accurate Force Fields: Creating new force fields specifically parameterized for complex fluorinated molecules is essential for reliable MD simulations of their interactions at interfaces. acs.org
Harnessing Machine Learning (ML): ML models can be trained on existing experimental and computational data to predict properties like bond dissociation energies, soil sorption, and toxicity for new compounds with incredible speed. acs.orgchemrxiv.org This data-driven approach can rapidly screen vast chemical spaces to identify promising candidates for specific applications.
Improving Quantum Dynamical Methods: Going beyond static DFT calculations to use methods like ab initio molecular dynamics (AIMD) can provide a deeper understanding of reaction mechanisms, such as defluorination pathways, which is crucial for designing both stable materials and effective degradation strategies. acs.org
| Computational Method | Primary Application for Perfluorinated Compounds | Advantage | Limitation |
| Density Functional Theory (DFT) | Calculating molecular structure, reaction energies, and electronic properties. nih.govacs.org | Provides high-accuracy molecular insights. | Computationally expensive, limiting its use for large systems or long simulations. nih.gov |
| Molecular Dynamics (MD) | Simulating the physical movement and interaction of molecules over time. nih.gov | Can model large, complex systems like interfaces and polymers. | Accuracy is highly dependent on the quality of the force field; cannot model chemical reactions. nih.gov |
| Machine Learning (ML) / QSPR | Predicting properties (e.g., sorption, bond energy) based on molecular structure. digitellinc.comacs.org | Extremely fast predictions, enabling high-throughput screening. chemrxiv.org | Predictive accuracy is limited by the quality and scope of the training data. |
| Quantum Dynamics (e.g., AIMD) | Simulating chemical reactions and electron transfer processes explicitly. acs.org | Provides detailed, time-resolved understanding of reaction mechanisms. | Very high computational cost, suitable only for relatively small systems. |
By advancing on these four fronts—synthesis, functionalization, application, and computation—the scientific community can systematically explore and harness the unique potential of this compound and other novel perfluorinated structures.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Octadecafluorodecahydroazulene, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves stepwise fluorination of azulene derivatives using fluorinating agents (e.g., SF₄ or XeF₂) under inert conditions. Key steps include:
Substrate Preparation : Purify the precursor azulene derivative via column chromatography.
Fluorination : Optimize reaction stoichiometry and temperature (e.g., 80–120°C) to avoid over-fluorination.
Purification : Use fractional distillation or recrystallization in perfluorinated solvents.
- Reproducibility : Document all parameters (e.g., reaction time, catalyst loading) in the experimental section, adhering to guidelines for detailed procedural reporting . Include raw spectral data (NMR, MS) in supplementary materials to validate purity (>98%) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- ¹⁹F NMR : Confirm fluorination patterns and absence of residual protons.
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic distribution.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline).
- Elemental Analysis : Ensure C/F ratios align with theoretical values.
- Best Practice : Cross-validate results with independent techniques to address instrumental limitations .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use impervious gloves (e.g., nitrile), safety goggles, and lab coats. Avoid inhalation with NIOSH-approved respirators in high-concentration settings .
- Storage : Keep in sealed, perfluorinated containers under nitrogen to prevent degradation. Avoid contact with strong acids/oxidizers (risk of HF release) .
- Waste Disposal : Incinerate via certified hazardous waste facilities to prevent environmental persistence .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound, and what validation methods are recommended?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and electron affinity. Compare results with experimental cyclic voltammetry data.
- Validation :
- Spectroscopy : UV-Vis absorption peaks should correlate with computed electronic transitions.
- Thermal Analysis : Differential scanning calorimetry (DSC) can validate predicted stability trends.
- Pitfalls : Account for solvent effects and basis set limitations in simulations .
Q. What experimental designs are optimal for studying the thermodynamic stability of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures in air vs. inert atmospheres.
- Accelerated Aging Studies : Expose samples to UV light or elevated temperatures (40–80°C) for 30 days; monitor via GC-MS for degradation byproducts.
- Data Interpretation : Use Arrhenius plots to extrapolate long-term stability. Report confidence intervals to address measurement variability .
Q. How should researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer :
Systematic Review : Follow PRISMA guidelines to aggregate studies, assess bias, and identify confounding variables (e.g., impurities, solvent polarity) .
Meta-Analysis : Statistically compare kinetic data using random-effects models to account for heterogeneity .
Replication : Independently reproduce key experiments under standardized conditions (e.g., controlled humidity) .
Data Reporting and Analysis
Q. What frameworks should guide the reporting of this compound research data?
- Methodological Answer :
- Primary Data : Include raw spectra, chromatograms, and crystallographic files in supplementary materials. Label datasets with unique identifiers (e.g., DOI) .
- Tables : Summarize key results (e.g., reaction yields, thermal stability) using standardized formats:
| Parameter | Condition A | Condition B |
|---|---|---|
| Yield (%) | 72 | 58 |
| Decomposition Temp. (°C) | 220 | 195 |
- Ethical Reporting : Disclose negative results (e.g., failed fluorination attempts) to avoid publication bias .
Q. How can researchers design studies to explore structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer :
- Variable Selection : Systematically modify substituents (e.g., F vs. CF₃ groups) while keeping core azulene intact.
- High-Throughput Screening : Use automated fluorination reactors to generate derivatives; correlate substituent effects with bioactivity (e.g., logP, binding affinity).
- Statistical Tools : Apply multivariate regression to isolate influential structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
